molecular formula C7HF13O B1305838 7H-Perfluoroheptanoyl fluoride CAS No. 5927-65-1

7H-Perfluoroheptanoyl fluoride

Cat. No.: B1305838
CAS No.: 5927-65-1
M. Wt: 348.06 g/mol
InChI Key: ZEZLMEWVHJPIDP-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl Fluoride is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant chemical stability and resistance to degradation. It is widely used in various industrial and scientific applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl Fluoride typically involves the reaction of heptanoic acid derivatives with fluorinating agents. Common fluorinating agents include sulfur tetrafluoride and trifluoroacetic anhydride. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced fluorination techniques, such as electrochemical fluorination, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl Fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

    Addition Reactions: It can undergo addition reactions with unsaturated compounds, leading to the formation of new carbon-fluorine bonds.

    Oxidation and Reduction: The compound is resistant to oxidation and reduction due to the presence of multiple fluorine atoms.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Catalysts: Such as transition metal catalysts for addition reactions.

    Solvents: Non-polar solvents like dichloromethane are often used to dissolve the compound and facilitate reactions.

Major Products Formed

The major products formed from reactions involving 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl Fluoride depend on the specific reaction conditions and reagents used. Common products include fluorinated organic compounds with enhanced stability and unique chemical properties.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl Fluoride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into organic molecules.

    Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with enhanced chemical resistance and durability.

Mechanism of Action

The mechanism by which 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl Fluoride exerts its effects is primarily related to its ability to form strong carbon-fluorine bonds. These bonds are highly stable and resistant to chemical degradation, making the compound an effective reagent in various chemical reactions. The presence of multiple fluorine atoms also influences the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl Acrylate
  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl Methacrylate
  • 2,2,3,3,4,4,5,5,6,6,7,7-Tridecafluoroheptyloxirane

Uniqueness

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl Fluoride is unique due to its specific arrangement of fluorine atoms and its ability to participate in a wide range of chemical reactions. Its high chemical stability and resistance to degradation make it particularly valuable in applications requiring durable and long-lasting materials.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF13O/c8-1(9)3(11,12)5(15,16)7(19,20)6(17,18)4(13,14)2(10)21/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZLMEWVHJPIDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(=O)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF13O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379831
Record name 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5927-65-1
Record name 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5927-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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